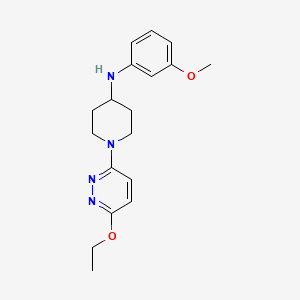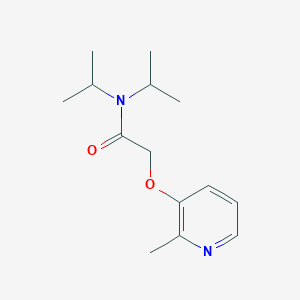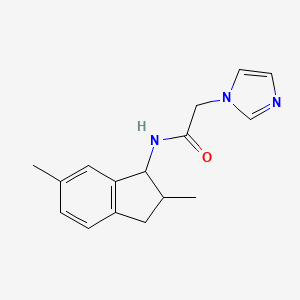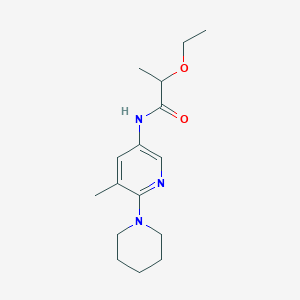
4-methoxy-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)pentanamide (also known as MPTP) is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, leading to dopaminergic neuron degeneration and causing symptoms similar to those of Parkinson's disease in humans.
科学研究应用
MPTP has been widely used in scientific research to study the mechanisms of Parkinson's disease and to develop new treatments for the disease. MPTP is commonly used to induce Parkinson's disease-like symptoms in animal models, allowing researchers to study the effects of the disease and develop new treatments. MPTP has also been used to study the role of mitochondrial dysfunction in Parkinson's disease and to develop new drugs that target mitochondrial complex I.
作用机制
MPTP is a potent inhibitor of mitochondrial complex I, which is involved in the production of ATP in cells. Inhibition of complex I leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, leading to oxidative stress and cell death. In dopaminergic neurons, MPTP is metabolized to MPP+ (1-methyl-4-phenylpyridinium), which is taken up by the dopamine transporter and accumulates in the mitochondria, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
MPTP has been shown to induce Parkinson's disease-like symptoms in animal models, including tremors, rigidity, and akinesia. MPTP also leads to a decrease in dopamine levels in the brain, leading to the degeneration of dopaminergic neurons. In addition, MPTP has been shown to induce oxidative stress and inflammation in cells, leading to cell death.
实验室实验的优点和局限性
MPTP is a potent and specific inhibitor of mitochondrial complex I, making it a useful tool for studying the role of mitochondrial dysfunction in Parkinson's disease. However, MPTP is also highly toxic and can be difficult to handle in the lab. In addition, MPTP-induced Parkinson's disease-like symptoms in animal models may not fully recapitulate the human disease.
未来方向
Future research on MPTP may focus on developing new treatments for Parkinson's disease that target mitochondrial dysfunction. In addition, MPTP may be used to study the role of oxidative stress and inflammation in Parkinson's disease and to develop new drugs that target these pathways. Finally, MPTP may be used to study the effects of environmental toxins on mitochondrial function and to develop new strategies for preventing neurodegenerative diseases.
合成方法
MPTP can be synthesized through a multi-step process involving the reaction of various chemical compounds. One common method involves the reaction of 2-aminothiazole with 4-methoxyphenylacetylene in the presence of a palladium catalyst to form 4-methoxy-N-(2-propynyl)thiazol-2-amine. This compound can then be reacted with pentanoyl chloride to form MPTP.
属性
IUPAC Name |
4-methoxy-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-4-8-14(12-13-7-9-17-12)11(15)6-5-10(2)16-3/h1,7,9-10H,5-6,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIQAQYMQXUAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)N(CC#C)C1=NC=CS1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea](/img/structure/B7648074.png)
![3-hydroxy-N-[(2-propoxypyridin-4-yl)methyl]benzamide](/img/structure/B7648078.png)
![5-cyclohexyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7648082.png)
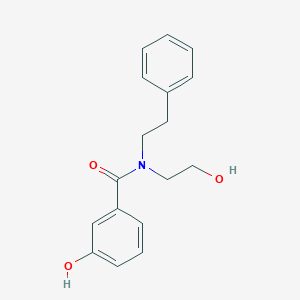
![1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea](/img/structure/B7648092.png)
![N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7648100.png)
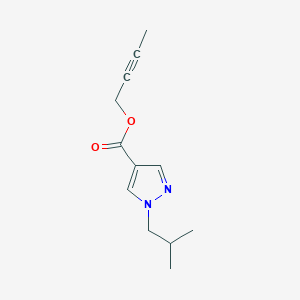
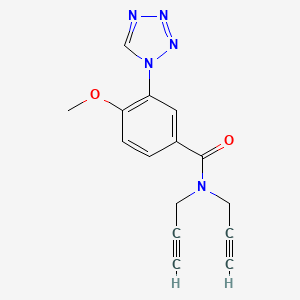

![N-[3-(3-hydroxypropyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7648152.png)
